molecular formula C13H17NO4S2 B2401085 (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1211881-35-4

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2401085
CAS No.: 1211881-35-4
M. Wt: 315.4
InChI Key: ZANFMSWEUXDYMU-UHFFFAOYSA-N
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Description

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ethenesulfonamide Moiety: The final step involves the coupling of the thiolane-sulfonamide intermediate with 4-methylphenyl ethene under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide group.

    Medicine: Investigation as a potential drug candidate for various therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide would depend on its specific application. In the context of antimicrobial activity, the sulfonamide group typically inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of the thiolane ring, which may confer additional chemical stability and biological activity compared to simpler sulfonamides. This structural feature could potentially enhance its efficacy and broaden its range of applications.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-11-2-4-12(5-3-11)6-9-20(17,18)14-13-7-8-19(15,16)10-13/h2-6,9,13-14H,7-8,10H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANFMSWEUXDYMU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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